molecular formula C26H27N3O3S B11473219 N-{2-[(E)-(butylimino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}furan-2-carboxamide

N-{2-[(E)-(butylimino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}furan-2-carboxamide

Cat. No.: B11473219
M. Wt: 461.6 g/mol
InChI Key: WFRCLYLZESZLCQ-UHFFFAOYSA-N
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Description

N-{2-[(E)-(butylimino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}furan-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-(butylimino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the methoxymethyl and methyl groups. The final steps involve the formation of the butylimino and phenylmethyl groups, and the attachment of the furan-2-carboxamide moiety.

    Formation of Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic conditions.

    Functionalization: Introduction of the methoxymethyl and methyl groups can be done using standard alkylation reactions.

    Formation of Butylimino and Phenylmethyl Groups: These groups can be introduced through condensation reactions with appropriate aldehydes or ketones.

    Attachment of Furan-2-carboxamide: This step typically involves an amide coupling reaction using furan-2-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-(butylimino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the thieno[2,3-b]pyridine core or the furan ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents like sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the thieno[2,3-b]pyridine or furan rings.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted methoxymethyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(E)-(butylimino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-{2-[(E)-(butylimino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(E)-(butylimino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}furan-2-carboxamide: can be compared with other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

N-[2-(N-butyl-C-phenylcarbonimidoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C26H27N3O3S/c1-4-5-13-27-22(18-10-7-6-8-11-18)24-23(29-25(30)20-12-9-14-32-20)21-19(16-31-3)15-17(2)28-26(21)33-24/h6-12,14-15H,4-5,13,16H2,1-3H3,(H,29,30)

InChI Key

WFRCLYLZESZLCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C1=CC=CC=C1)C2=C(C3=C(C=C(N=C3S2)C)COC)NC(=O)C4=CC=CO4

Origin of Product

United States

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